3-Amino-5-(difluoromethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(difluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H8F2NO3 It is a derivative of benzoic acid, where the amino group is positioned at the third carbon, and the difluoromethoxy group is at the fifth carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(difluoromethoxy)benzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 3,5-difluoromethoxybenzoic acid, followed by reduction to introduce the amino group. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors can enhance the efficiency and safety of these reactions. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoic acids, while reduction can produce various amines.
Scientific Research Applications
3-Amino-5-(difluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-5-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. These interactions can modulate enzyme activity and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethoxy group.
3-Amino-4-(difluoromethoxy)benzoic acid: Similar structure but with the difluoromethoxy group at the fourth position.
3-Amino-5-(methoxy)benzoic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Uniqueness
3-Amino-5-(difluoromethoxy)benzoic acid is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. The difluoromethoxy group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C8H7F2NO3 |
---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
3-amino-5-(difluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)14-6-2-4(7(12)13)1-5(11)3-6/h1-3,8H,11H2,(H,12,13) |
InChI Key |
DZTFKNOUQHYAJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)OC(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.